An In-depth Technical Guide to the Chemical Properties of 2-Benzyl-2H-indazole-3-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 2-Benzyl-2H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Benzyl-2H-indazole-3-carboxylic acid is limited in publicly accessible literature. This guide has been compiled by leveraging data from closely related analogues, including the parent compound indazole-3-carboxylic acid, its isomers, and other N-substituted derivatives. All inferred data is clearly noted.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The substitution pattern on the indazole ring system, particularly at the N1 and N2 positions, plays a crucial role in determining the biological activity of these molecules. This guide focuses on the chemical properties, synthesis, and potential biological relevance of 2-Benzyl-2H-indazole-3-carboxylic acid, a specific, yet less-documented, regioisomer.
The indazole ring can exist in two stable tautomeric forms, 1H-indazole and 2H-indazole. Alkylation of the indazole nucleus can lead to a mixture of N1 and N2 substituted products, with the regioselectivity influenced by the reaction conditions and the nature of the substituents. The benzyl group at the N2 position, in conjunction with the carboxylic acid at the C3 position, presents a unique scaffold for further chemical modification and exploration of biological activity, particularly in areas where other indazole derivatives have shown promise, such as oncology and anti-inflammatory applications.[2][3]
Chemical and Physical Properties
Tabulated Quantitative Data
The following tables summarize key chemical data for 2-Benzyl-2H-indazole-3-carboxylic acid and its close analogues.
| Compound | 2-Benzyl-2H-indazole-3-carboxylic acid (Predicted) | Indazole-3-carboxylic acid [4] | 2-Benzyl-5-methoxy-2H-indazole-3-carboxylic acid [5] |
| Molecular Formula | C15H12N2O2 | C8H6N2O2 | C16H14N2O3 |
| Molecular Weight | 252.27 g/mol | 162.15 g/mol | 282.29 g/mol |
| CAS Number | Not Assigned | 4498-67-3 | 1316217-46-5 |
| Computational Data (Predicted for 2-Benzyl-2H-indazole-3-carboxylic acid) | Value |
| XLogP3 | ~3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Spectral Properties (Predicted)
The spectral characteristics of 2-Benzyl-2H-indazole-3-carboxylic acid can be predicted based on the known spectral data of its parent structures and general principles of spectroscopy.
| Spectroscopy Type | Predicted Characteristic Peaks |
| ¹H NMR | - Carboxylic acid proton (singlet, broad) at δ 12-13 ppm.[6] - Aromatic protons of the indazole ring between δ 7.0-8.5 ppm. - Aromatic protons of the benzyl group between δ 7.2-7.5 ppm. - Methylene protons of the benzyl group (singlet) around δ 5.5-6.0 ppm. |
| ¹³C NMR | - Carboxylic acid carbonyl carbon around δ 165-175 ppm.[6] - Aromatic carbons of both the indazole and benzyl rings in the range of δ 110-150 ppm. - Methylene carbon of the benzyl group around δ 50-55 ppm. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer from 2500-3300 cm⁻¹.[6] - C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.[7] - C=N and C=C stretching vibrations in the aromatic region (1450-1600 cm⁻¹). - C-H stretching from aromatic and methylene groups around 2850-3100 cm⁻¹. |
| Mass Spectrometry | - Expected molecular ion peak [M]+ at m/z = 252. - Common fragmentation patterns would include the loss of the carboxylic acid group (-45 amu) and cleavage of the benzyl group (-91 amu). |
Experimental Protocols
Proposed Synthesis of 2-Benzyl-2H-indazole-3-carboxylic acid
The synthesis of 2-Benzyl-2H-indazole-3-carboxylic acid can be achieved via the N-alkylation of indazole-3-carboxylic acid. The reaction of indazole-3-carboxylic acid with a benzylating agent like benzyl bromide in the presence of a suitable base is expected to yield a mixture of N1 and N2-benzylated isomers. The desired N2 isomer must then be separated and purified.
Materials:
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Indazole-3-carboxylic acid
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Benzyl bromide
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
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Ethyl acetate
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Hexanes
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Hydrochloric acid (1M)
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents). Stir the suspension at room temperature for 30 minutes.
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Alkylation: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
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Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with 1M HCl to a pH of 3-4 to precipitate the carboxylic acid products.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: The crude product, a mixture of N1 and N2 isomers, is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the 2-Benzyl-2H-indazole-3-carboxylic acid. The polarity difference between the N1 and N2 isomers usually allows for their separation.
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Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for obtaining 2-Benzyl-2H-indazole-3-carboxylic acid.
Caption: Proposed synthesis and purification workflow.
Biological Screening Cascade
Given that N2-benzyl indazole derivatives have shown potential as anti-angiogenic agents, a new compound like 2-Benzyl-2H-indazole-3-carboxylic acid would likely undergo a screening cascade to evaluate this activity.
Caption: A potential anti-angiogenic screening cascade.
Conclusion
2-Benzyl-2H-indazole-3-carboxylic acid represents an interesting, albeit understudied, member of the indazole family. While direct experimental data is scarce, its chemical properties and reactivity can be reasonably predicted from its analogues. The synthetic route via N-alkylation of indazole-3-carboxylic acid is feasible, though it requires careful separation of the resulting N1 and N2 isomers. The structural similarity of this compound to other biologically active N2-benzyl indazoles suggests its potential as a scaffold in drug discovery, particularly in the development of anti-angiogenic agents. Further research is warranted to synthesize this compound, confirm its properties, and explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
